3,6-Methanoindeno[1,7-cd][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Methanoindeno[1,7-cd][1,2]oxazole is a heterocyclic compound that features a fused ring system incorporating both an indene and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Methanoindeno[1,7-cd][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cyclization reactions. For example, the reaction of arylacetylenes with α-amino acids in the presence of copper nitrate and iodine can yield oxazole derivatives . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, which allows for the preparation of substituted oxazoles in high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as immobilized phosphine-gold complexes, can also facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3,6-Methanoindeno[1,7-cd][1,2]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
3,6-Methanoindeno[1,7-cd][1,2]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3,6-Methanoindeno[1,7-cd][1,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Benzoxazole: Contains a fused benzene and oxazole ring system.
Uniqueness
3,6-Methanoindeno[1,7-cd][1,2]oxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Properties
CAS No. |
72417-63-1 |
---|---|
Molecular Formula |
C10H5NO |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-oxa-4-azatetracyclo[6.3.1.02,6.03,10]dodeca-1,3,6,8(12),10-pentaene |
InChI |
InChI=1S/C10H5NO/c1-5-2-7-4-6(1)9-8(3-5)12-11-10(7)9/h1,3-4H,2H2 |
InChI Key |
MTNOUTZXVBSJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C4C(=C2)ON=C4C1=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.